6-Chloro-4-((2-chlorophenyl)amino)nicotinamide 6-Chloro-4-((2-chlorophenyl)amino)nicotinamide
Brand Name: Vulcanchem
CAS No.: 2098545-90-3
VCID: VC4685873
InChI: InChI=1S/C12H9Cl2N3O/c13-8-3-1-2-4-9(8)17-10-5-11(14)16-6-7(10)12(15)18/h1-6H,(H2,15,18)(H,16,17)
SMILES: C1=CC=C(C(=C1)NC2=CC(=NC=C2C(=O)N)Cl)Cl
Molecular Formula: C12H9Cl2N3O
Molecular Weight: 282.12

6-Chloro-4-((2-chlorophenyl)amino)nicotinamide

CAS No.: 2098545-90-3

Cat. No.: VC4685873

Molecular Formula: C12H9Cl2N3O

Molecular Weight: 282.12

* For research use only. Not for human or veterinary use.

6-Chloro-4-((2-chlorophenyl)amino)nicotinamide - 2098545-90-3

Specification

CAS No. 2098545-90-3
Molecular Formula C12H9Cl2N3O
Molecular Weight 282.12
IUPAC Name 6-chloro-4-(2-chloroanilino)pyridine-3-carboxamide
Standard InChI InChI=1S/C12H9Cl2N3O/c13-8-3-1-2-4-9(8)17-10-5-11(14)16-6-7(10)12(15)18/h1-6H,(H2,15,18)(H,16,17)
Standard InChI Key IQJKFIKLLQKKDJ-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)NC2=CC(=NC=C2C(=O)N)Cl)Cl

Introduction

Structural and Chemical Characteristics

The molecular structure of 6-chloro-4-((2-chlorophenyl)amino)nicotinamide (C₁₂H₉Cl₂N₃O, molecular weight 300.13 g/mol) features a pyridine ring (nicotinamide) with substitutions at positions 4 and 6. The 6-chloro group enhances electrophilicity, while the 4-(2-chlorophenyl)amino moiety introduces steric bulk and potential hydrogen-bonding interactions. Computational models predict a planar conformation, with the chlorophenyl group orthogonal to the pyridine plane, minimizing steric clashes .

Key physicochemical properties (Table 1) were extrapolated from structurally related compounds :

PropertyValue
logP (partition coefficient)2.9 ± 0.3
Aqueous solubility (pH 7.4)0.12 mg/mL
pKa (basic)7.2 (amine protonation)
Polar surface area96 Ų

The moderate logP suggests balanced lipophilicity, favoring membrane permeability without excessive hydrophobicity. Low aqueous solubility may necessitate prodrug formulations or salt forms for bioavailability.

Synthetic Methodologies

Nucleophilic Aromatic Substitution

A common route to 4-aminonicotinamides involves nucleophilic substitution at position 4. Starting from 6-chloronicotinoyl chloride, reaction with 2-chloroaniline in tetrahydrofuran (THF) at −35°C yields the intermediate amide, followed by deprotection under acidic conditions . This method mirrors protocols for quinazoline derivatives, where amide coupling is critical for maintaining regioselectivity .

Reductive Amination

Alternative pathways employ reductive amination using sodium borohydride (NaBH₄) in carboxylic acid media, as demonstrated for nitroaniline derivatives . For example, 6-chloro-4-nitro-nicotinamide could be reduced with NaBH₄ in acetic acid, followed by coupling with 2-chlorophenyl isocyanate. This approach avoids harsh conditions, preserving the chloro substituents .

Representative reaction scheme:

  • 6-Chloronicotinamide + 2-ChloroanilineIntermediate imine (THF, −35°C)

  • NaBH₄ reduction6-Chloro-4-((2-chlorophenyl)amino)nicotinamide (yield: 68%) .

Biochemical and Pharmacological Profiles

Metabolic Stability and Toxicity

In vitro microsomal stability assays for related compounds reveal moderate hepatic clearance (rat: 59.7 mL/min/kg; human: 25.8 mL/min/kg) . Cytochrome P450 inhibition is minimal (<20% at 10 μM), reducing drug-drug interaction risks . hERG channel blockade, a common toxicity concern for basic amines, is unlikely given the compound’s calculated pKa (7.2) and low cationic charge density .

Hypothetical Therapeutic Applications

Oncology

PAK4 inhibition is linked to anti-metastatic effects in non-small cell lung cancer (NSCLC) models . By disrupting PAK4-LIMK1-cofilin signaling, the compound could impede tumor cell migration and invasion. In silico simulations predict IC₅₀ values of 0.02–0.05 μM for PAK4, comparable to clinical-stage inhibitors .

Inflammation

Nicotinamide derivatives modulate NAD+-dependent enzymes like sirtuins and PARPs, which regulate NF-κB signaling. The chloro substituents may enhance binding to inflammatory targets, akin to chloro-aniline-containing COX-2 inhibitors .

Challenges and Future Directions

  • Solubility Optimization: Prodrug strategies (e.g., phosphate esters) or co-crystallization with cyclodextrins could improve bioavailability.

  • Selectivity Profiling: Broad kinome screening is needed to identify off-target effects, particularly for tyrosine kinases.

  • In Vivo Validation: Pharmacokinetic studies in rodent models will clarify tissue distribution and metabolite formation.

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